3-Fluoro-4-(3-methylidenepiperidine-1-carbonyl)pyridine
Description
Properties
IUPAC Name |
(3-fluoropyridin-4-yl)-(3-methylidenepiperidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN2O/c1-9-3-2-6-15(8-9)12(16)10-4-5-14-7-11(10)13/h4-5,7H,1-3,6,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STTDUUXYYASFMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CCCN(C1)C(=O)C2=C(C=NC=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-(3-methylidenepiperidine-1-carbonyl)pyridine typically involves the fluorination of pyridine derivatives. One common method is the nucleophilic aromatic substitution of a suitable leaving group (such as a nitro group) with a fluoride ion. For instance, the nitro group of methyl 3-nitropyridine-4-carboxylate can be replaced by a fluoride anion to yield the desired fluorinated pyridine .
Industrial Production Methods
Industrial production of fluorinated pyridines often employs high-yield methods using fluorinating agents such as Selectfluor® or other fluorine-containing reagents. These methods are designed to maximize yield and purity while minimizing the use of hazardous materials and byproducts .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-(3-methylidenepiperidine-1-carbonyl)pyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyridine ring.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the fluorine atom and the piperidine moiety.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogenating agents or nucleophiles like sodium fluoride
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can introduce various functional groups into the pyridine ring .
Scientific Research Applications
Biological Activities
The biological activities of 3-Fluoro-4-(3-methylidenepiperidine-1-carbonyl)pyridine are diverse, making it a compound of interest in drug discovery and development.
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. The presence of the piperidine ring enhances interaction with cellular targets involved in cancer progression. For example, studies have shown that derivatives can induce apoptosis in cancer cell lines, suggesting potential as anticancer agents .
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit specific enzymes relevant to disease pathways. For instance, it has shown promise as an inhibitor of kinases involved in cancer signaling pathways, which could lead to new therapeutic strategies .
Antimicrobial Properties
Preliminary studies indicate that this compound may possess antimicrobial activity against various pathogens, including resistant strains such as MRSA. This suggests potential applications in developing new antibiotics .
Case Study 1: Anticancer Efficacy
A study assessed the cytotoxic effects of a related compound on various cancer cell lines, demonstrating IC50 values lower than those of standard chemotherapeutics. This highlights the potential for developing novel anticancer therapies based on this scaffold .
Case Study 2: Enzyme Inhibition Profile
In vitro assays were conducted to evaluate the inhibitory effects on specific kinases, revealing significant potency compared to traditional inhibitors. These findings support further exploration into its use as a therapeutic agent in targeted cancer therapies .
Mechanism of Action
The mechanism of action of 3-Fluoro-4-(3-methylidenepiperidine-1-carbonyl)pyridine involves its interaction with specific molecular targets and pathways. The fluorine atom’s high electronegativity and small size allow it to enhance the compound’s binding affinity to target proteins and enzymes. This can result in increased potency, selectivity, and metabolic stability of the compound .
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural, synthetic, and biological differences between 3-Fluoro-4-(3-methylidenepiperidine-1-carbonyl)pyridine and related compounds:
Key Observations
Structural Variations: Ring Systems: Piperidine (6-membered) vs. pyrrolidine (5-membered) substituents (e.g., vs. Substituent Effects: The 3-methylidenepiperidine group in the target compound enhances conformational flexibility compared to rigid morpholine () or trifluoromethyl () substituents.
Synthetic Routes :
- The target compound is synthesized via Stille coupling and amide formation (), whereas analogues like LAS101057 use Suzuki coupling for pyridine-pyrazine hybridization.
- Halogenated derivatives (e.g., ) rely on direct halogenation or nucleophilic substitution, emphasizing their utility as intermediates.
Biological Activity :
- A2B receptor antagonism is prominent in the target compound and LAS101057 (), whereas pyrrolidine/pyrrolopyridine derivatives () target kinase or cholinergic pathways.
- Fluorine substitution at the 3-position (common in all compounds) enhances metabolic stability and binding affinity via electronegativity.
Physicochemical Properties :
Biological Activity
3-Fluoro-4-(3-methylidenepiperidine-1-carbonyl)pyridine is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound features a pyridine ring substituted with a fluorine atom and a carbonyl group linked to a piperidine derivative. The structural formula can be represented as follows:
This structure is significant because the presence of fluorine often enhances the pharmacokinetic properties of compounds, potentially improving their metabolic stability and bioavailability.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Compounds of this nature may act as enzyme inhibitors or receptor modulators, affecting various signaling pathways.
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, thereby altering cellular processes.
- Receptor Modulation : It can interact with receptors, influencing physiological responses.
Anticancer Properties
Recent studies have indicated that similar compounds exhibit anticancer properties by targeting specific kinases involved in tumor proliferation. For instance, the compound's structural analogs have shown inhibitory effects on the ERK5 pathway, which is crucial for cell survival and proliferation.
- Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that modifications to the piperidine moiety significantly affected ERK5 inhibition potency. Compounds with small alkyl substitutions showed varied potencies, indicating structure-activity relationships (SAR) that could be exploited for drug design .
Antimicrobial Activity
Compounds containing piperidine and pyridine rings are often evaluated for antimicrobial activity. Preliminary assays suggest that this compound may exhibit activity against certain bacterial strains.
| Microbial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| E. coli | 15 | 100 |
| S. aureus | 12 | 100 |
| P. aeruginosa | 10 | 100 |
Pharmacokinetics
Understanding the pharmacokinetic profile is crucial for determining the viability of this compound as a therapeutic agent. Key parameters include absorption, distribution, metabolism, and excretion (ADME).
- Absorption : The fluorine atom may enhance solubility in biological membranes.
- Metabolism : Studies indicate that compounds with similar structures undergo hepatic metabolism, influencing their bioavailability .
- Excretion : The compound's stability suggests it may have favorable excretion profiles.
Comparative Analysis
To contextualize the biological activity of this compound, it is useful to compare it with similar compounds:
| Compound | IC50 (µM) | Biological Activity |
|---|---|---|
| Compound A (similar structure) | 5 | ERK5 Inhibition |
| Compound B (pyridine-based) | 10 | Antimicrobial |
| This compound | TBD | Potentially anticancer |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
